2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c20-14-8-6-12(7-9-14)11-25-19-22-16-15(13-4-2-1-3-5-13)10-21-17(16)18(24)23-19/h1-10,21H,11H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTMIYVFHGKLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-fluorobenzylthio group: This step involves the reaction of the pyrrolo[3,2-d]pyrimidine core with a 4-fluorobenzylthiol reagent under suitable conditions.
Addition of the phenyl group:
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-fluorobenzylthio group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs for treating various diseases, including cancer and neurodegenerative disorders.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways. It has been shown to exhibit anti-inflammatory and neuroprotective properties.
Industrial Applications: In the industrial sector, this compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting its therapeutic effects. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Core Structure Variations
- Pyrrolo[3,2-d]pyrimidinone vs. Thieno[3,2-d]pyrimidinone: The target compound’s pyrrolo[3,2-d]pyrimidinone core differs from thieno[3,2-d]pyrimidinone derivatives (e.g., compounds 12a and 3a in ) by replacing the sulfur atom in the thiophene ring with a nitrogen atom in the pyrrole ring.
Substituent Modifications
- Position 2 :
- The 4-fluorobenzylthio group in the target compound contrasts with:
- 3-Methoxyphenyl in thieno[3,2-d]pyrimidinones (e.g., 12a: 61% yield, m.p. 241–243°C) .
- 2-Thioxo in pyrrolo[3,2-d]pyrimidinones (e.g., compound 56 in ) . The fluorinated benzylthio group enhances lipophilicity and may improve blood-brain barrier penetration compared to methoxy or thione substituents.
- Position 7: The phenyl group in the target compound differs from the benzoyl substitution in pyrrolo[3,2-d]pyrimidinone derivatives (e.g., compound 56) , which introduces a ketone group that may reduce metabolic stability.
Biological Activity
2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound known for its potential biological activities, particularly in oncology. This compound belongs to the pyrrolopyrimidine class, which is recognized for diverse pharmacological properties, including anticancer and anti-inflammatory effects. The unique structural features of this compound, including the presence of a fluorinated benzylthio group, may enhance its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 345.41 g/mol |
| CAS Number | 2034489-40-0 |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cancer progression. The fluorobenzylthio group enhances binding affinity to these targets, potentially leading to effective inhibition of tumor cell growth.
- Target Kinases : The compound has been shown to interact with various tyrosine kinases, which are critical in signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells through mechanisms that involve upregulation of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
Biological Activity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 40 | Induction of apoptosis via caspase activation |
| MCF7 | 50 | Inhibition of EGFR signaling pathways |
| A549 | 55 | Cell cycle arrest at G1 phase |
Case Studies
- Cytotoxicity Against Hepatocellular Carcinoma : In vitro studies demonstrated that the compound significantly inhibited HepG2 cell proliferation with an IC value of 40 µM. Mechanistic studies revealed that this inhibition was associated with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
- Breast Cancer Models : The compound was also tested against MCF7 breast cancer cells, where it exhibited an IC value of 50 µM. This activity was linked to the suppression of the EGFR pathway, which is often overactive in breast cancer.
Q & A
Q. What are the primary synthetic strategies for preparing 2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?
The synthesis typically involves multi-step organic reactions:
- Core formation : Cyclization of pyrimidine precursors with pyrrole derivatives via acid- or base-catalyzed reactions.
- Substituent introduction : The 4-fluorobenzylthio group is introduced via nucleophilic substitution (e.g., using 4-fluorobenzyl thiol) under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography or recrystallization to isolate the product. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the thiol group .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., fluorine and sulfur linkages) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond angles and planarity of the pyrrolopyrimidine core .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and isotopic patterns .
Q. What structural features influence its biological activity?
- The 4-fluorobenzylthio group enhances lipophilicity and target binding via halogen interactions.
- The pyrrolopyrimidine core provides a planar scaffold for π-π stacking with enzyme active sites (e.g., kinase domains).
- Substitutions at the 7-phenyl position modulate steric effects and solubility .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to introduce aryl groups efficiently .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve thiolate reactivity during nucleophilic substitution .
- Temperature control : Low temperatures (−20°C to 0°C) reduce side reactions during cyclization .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for metabolic stability (e.g., liver microsome assays) .
- Metabolite profiling : LC-HRMS identifies active metabolites that may contribute to off-target effects .
- Structural analogs : Compare activity of derivatives (e.g., replacing fluorine with chlorine) to isolate substituent-specific effects .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina model binding to kinases (e.g., EGFR) using the pyrrolopyrimidine core as a hinge-binder .
- DFT calculations : Analyze electron density maps to assess reactivity of the thioether group .
- MD simulations : Simulate solvation effects on membrane permeability .
Q. How to design analogs for improved pharmacokinetic properties?
- Substituent modifications : Replace the 4-fluorobenzyl group with trifluoromethyl or methoxy groups to alter logP and metabolic stability .
- Prodrug strategies : Introduce ester moieties at the 4-oxo position to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
